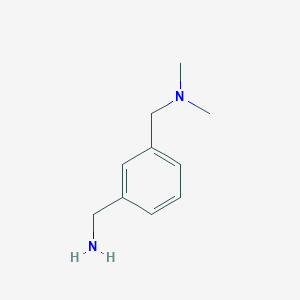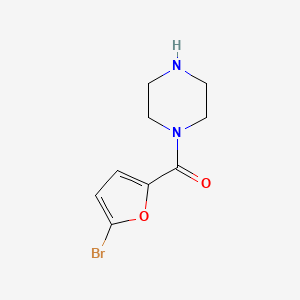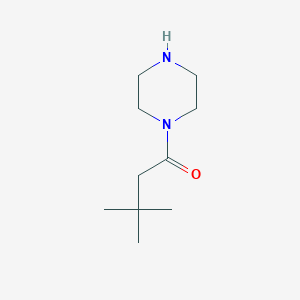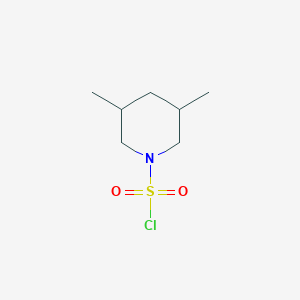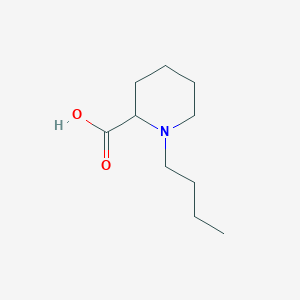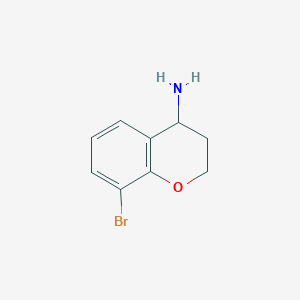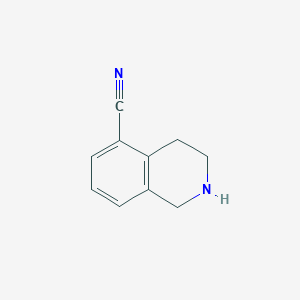
1,2,3,4-四氢异喹啉-5-腈
描述
1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile is a heterocyclic organic compound that belongs to the class of isoquinoline alkaloids. These compounds are known for their diverse biological activities and are found in various natural products. The tetrahydroisoquinoline scaffold is particularly significant due to its presence in many pharmacologically active molecules.
科学研究应用
1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile has numerous applications in scientific research:
作用机制
Target of Action
1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile is a part of the large group of natural products known as isoquinoline alkaloids . The primary targets of this compound are various infective pathogens and neurodegenerative disorders .
Mode of Action
The compound interacts with its targets through diverse biological activities .
Biochemical Pathways
1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile affects multiple biochemical pathways. It is involved in the C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions . These reactions often involve the isomerization of an iminium intermediate .
Result of Action
The molecular and cellular effects of 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile’s action are diverse, given its broad range of biological activities . It has been found to exert potent biological activities against various infective pathogens and neurodegenerative disorders .
生化分析
Biochemical Properties
1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in neurodegenerative disorders and infectious diseases . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting or modulating their activity. This compound’s ability to interact with multiple biomolecules makes it a versatile agent in biochemical research.
Cellular Effects
The effects of 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of genes involved in neuroinflammation and oxidative stress. Additionally, this compound can alter metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound is relatively stable, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, both in vitro and in vivo.
Dosage Effects in Animal Models
The effects of 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing neuroinflammation and oxidative stress . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and metabolic disturbances. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism . For instance, it has been shown to affect the activity of enzymes involved in the synthesis and degradation of neurotransmitters. These interactions can lead to changes in metabolic flux and metabolite levels, impacting overall cellular function.
Transport and Distribution
The transport and distribution of 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This transport is crucial for the compound’s localization and accumulation in target tissues, where it exerts its effects.
Subcellular Localization
The subcellular localization of 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile is a key factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for the compound’s interaction with its target biomolecules and the subsequent modulation of cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method includes the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives with acid anhydrides or halides .
Industrial Production Methods
Industrial production of 1,2,3,4-tetrahydroisoquinoline-5-carbonitrile typically involves large-scale Pictet-Spengler reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products .
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinolines, isoquinolines, and other derivatives with potential biological activities .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the carbonitrile group but shares the tetrahydroisoquinoline core.
Isoquinoline: An oxidized form of tetrahydroisoquinoline with a fully aromatic ring system.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group.
Uniqueness
1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile is unique due to its carbonitrile group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for further derivatization and enhances its potential as a pharmacologically active compound .
属性
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-3,12H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLCQUCMNTUJNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585678 | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215794-24-4 | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-Tetrahydro-isoquinoline-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B1340822.png)

